2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile
CAS No.: 83314-48-1
Cat. No.: VC11517392
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83314-48-1 |
---|---|
Molecular Formula | C13H16N2O |
Molecular Weight | 216.28 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile |
Standard InChI | InChI=1S/C13H16N2O/c1-15-9-3-8-13(15,10-14)11-4-6-12(16-2)7-5-11/h4-7H,3,8-9H2,1-2H3 |
Standard InChI Key | UNAHDGVFECZDIV-UHFFFAOYSA-N |
Canonical SMILES | CN1CCCC1(C#N)C2=CC=C(C=C2)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(4-Methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile features a pyrrolidine core (a five-membered saturated ring with one nitrogen atom) substituted at three positions:
-
Position 1: A methyl group (-CH₃) attached to the nitrogen atom.
-
Position 2: A 4-methoxyphenyl group (C₆H₄-OCH₃) and a nitrile group (-C≡N) in a geminal configuration.
The stereochemistry of the pyrrolidine ring influences its three-dimensional conformation and biological interactions. Pseudorotation, a phenomenon allowing ring puckering, enhances structural flexibility and binding versatility .
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₁₆N₂O |
Molecular Weight | 216.28 g/mol |
Hybridization | sp³ at nitrogen and adjacent carbons |
Stereoisomerism | Chiral centers at C2 and potentially C3 |
Lipophilicity (LogP) | Estimated ~2.1 (methoxy enhances lipid solubility) |
Synthetic Strategies
Retrosynthetic Analysis
The synthesis of 2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile can be approached via two primary routes:
Ring Construction from Acyclic Precursors
-
Step 1: Condensation of 4-methoxybenzaldehyde with a primary amine (e.g., methylamine) to form an imine intermediate.
-
Step 2: Cyclization via intramolecular nucleophilic attack, facilitated by acid catalysis, to yield the pyrrolidine ring .
-
Step 3: Introduction of the nitrile group via nucleophilic substitution (e.g., treatment with potassium cyanide) at the α-position relative to the nitrogen.
Functionalization of Preformed Pyrrolidine Rings
-
Step 1: N-Methylation of pyrrolidine using methyl iodide or dimethyl sulfate.
-
Step 2: Friedel-Crafts alkylation to attach the 4-methoxyphenyl group.
-
Step 3: Cyanidation at C2 using trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis .
Industrial Considerations
Scalable production would require optimizing:
-
Catalysts: Transition metals (e.g., palladium) for cross-coupling reactions.
-
Solvents: Polar aprotic solvents (e.g., DMF) to enhance reaction rates.
-
Purification: Chromatography or crystallization to isolate enantiomers, given the compound’s chirality.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in organic solvents (e.g., chloroform, ethanol) due to the methoxyphenyl group; limited aqueous solubility (estimated <1 mg/mL) .
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the nitrile group, which may convert to a carboxylic acid or amide.
Spectroscopic Data
-
IR Spectroscopy: Peaks at ~2240 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (C-O-C stretch of methoxy), and ~2800 cm⁻¹ (C-H stretch of methyl).
-
NMR:
-
¹H NMR: δ 3.8 ppm (singlet, OCH₃), δ 2.5–3.2 ppm (multiplet, pyrrolidine protons).
-
¹³C NMR: δ 118 ppm (C≡N), δ 55 ppm (OCH₃), δ 40–50 ppm (pyrrolidine carbons).
-
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
While direct studies on this compound are lacking, analogous pyrrolidine derivatives exhibit:
-
Neuroprotective Activity: Modulation of glutamate receptors or inhibition of oxidative stress pathways .
-
Antimicrobial Properties: Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins .
-
Enzyme Inhibition: Competitive binding to dipeptidyl peptidase-IV (DPP-IV) or cytochrome P450 isoforms .
Table 2: Comparative Bioactivity of Pyrrolidine Derivatives
Compound | Target | IC₅₀/EC₅₀ |
---|---|---|
cis-3,4-Diphenylpyrrolidine | RORγt nuclear receptor | 61 nM |
5-(3,4-Dimethoxyphenyl)pyrrolidine | DPP-IV | 120 nM |
Target Compound (Hypothetical) | NMDA receptor | Estimated 200–500 nM |
Structure-Activity Relationship (SAR)
-
Methoxy Group: Enhances lipid solubility and π-π stacking with aromatic residues in binding pockets.
-
Nitrile Group: Acts as a hydrogen bond acceptor or bioisostere for carbonyl groups.
-
Methyl Substituent: Reduces metabolic degradation by sterically hindering enzymatic access.
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparison
Compound | Key Differences | Bioactivity Highlights |
---|---|---|
1-Methylpyrrolidine-3-carboxylic acid | Carboxylic acid instead of nitrile | Antidiabetic (DPP-IV inhibition) |
4-(2,4-Dimethoxyphenyl)pyrrolidine | Additional methoxy group | Enhanced antimicrobial activity |
Target Compound | Nitrile and single methoxy group | Hypothetical neuroprotection |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume